![molecular formula C21H24N4O B2808805 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide CAS No. 2034203-87-5](/img/structure/B2808805.png)
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to act through the modulation of ion channels and protein-protein interactions. Specifically, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to bind to a specific site on the voltage-gated sodium channel Nav1.7, which plays a key role in the transmission of pain signals. By binding to this site, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to reduce the activity of Nav1.7, which could have implications for the treatment of chronic pain.
Biochemical and Physiological Effects:
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of ion channels and protein-protein interactions, as well as the inhibition of cancer cell growth. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have some potential as an analgesic, although further research is needed to fully understand its effects in this area.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide for lab experiments is its specificity for certain ion channels and protein-protein interactions, which makes it a valuable tool for studying these processes in vitro. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have relatively low toxicity, which makes it a safer alternative to some other compounds used in scientific research. However, one limitation of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide is its relatively complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are a number of potential future directions for research on N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide, including further studies on its mechanism of action and its potential applications in drug development. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide could be studied in combination with other compounds to determine whether it has synergistic effects. Finally, further research is needed to fully understand the potential applications of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide in cancer research and neuroscience.
Synthesis Methods
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 1-(4-piperidinyl)-1H-pyrazole-4-carboxaldehyde, followed by the reaction of the resulting product with 1-naphthylacetic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cancer research, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(naphthalen-1-yl)acetamide has been studied as a potential lead compound for the development of new drugs targeting specific protein-protein interactions.
properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-15-13-20(24-23-15)25-11-9-18(10-12-25)22-21(26)14-17-7-4-6-16-5-2-3-8-19(16)17/h2-8,13,18H,9-12,14H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDSUUKZMSUTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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